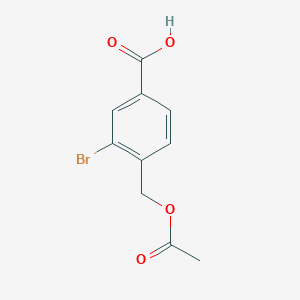

4-(Acetoxymethyl)-3-bromobenzoic acid

CAS No.: 90772-73-9

Cat. No.: VC8315869

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90772-73-9 |

|---|---|

| Molecular Formula | C10H9BrO4 |

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 4-(acetyloxymethyl)-3-bromobenzoic acid |

| Standard InChI | InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) |

| Standard InChI Key | GGEQCBQMZSMHCO-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br |

| Canonical SMILES | CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br |

Introduction

Structural Characteristics and Nomenclature

4-(Acetoxymethyl)-3-bromobenzoic acid (IUPAC name: 3-bromo-4-(acetoxymethyl)benzoic acid) has the molecular formula C₁₀H₉BrO₄ and a molecular weight of 289.08 g/mol. Its structure consists of a benzoic acid backbone substituted with a bromine atom at the meta position and an acetoxymethyl group (–CH₂OAc) at the para position relative to the carboxylic acid. The acetoxymethyl group introduces steric bulk and potential metabolic lability, as esterases can hydrolyze it to the corresponding hydroxymethyl derivative .

Key Structural Features:

-

Bromine atom: Enhances electrophilicity and participates in halogen bonding, which is critical in molecular recognition processes .

-

Acetoxymethyl group: Serves as a protecting group for alcohols or as a prodrug moiety in pharmaceutical applications.

-

Carboxylic acid: Provides acidity (predicted pKa ~4.5) and enables salt formation or hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 4-(Acetoxymethyl)-3-bromobenzoic acid is documented, plausible pathways can be inferred from methods used for analogous bromobenzoic acids .

Route 1: Bromination Followed by Esterification

-

Bromination of 4-methylbenzoic acid:

-

Oxidation of methyl to hydroxymethyl:

-

Acetylation:

Route 2: Direct Functionalization

-

Friedel-Crafts acetylation: A less likely pathway due to directing effects of the carboxylic acid and bromine, which deactivate the ring toward electrophilic substitution.

Process Optimization

Key parameters from the synthesis of 4-bromobenzoic acid :

-

Catalysts: Co(OAc)₂ and Mn(OAc)₂ enhance oxidation efficiency.

-

Solvent: Glacial acetic acid is ideal for dissolving intermediates and catalysts.

-

Temperature: 75–85°C balances reaction rate and side-product formation.

-

Yield: ~98% for analogous bromobenzoic acids, suggesting similar efficiency for the target compound with optimized conditions .

Physicochemical Properties

Thermal Stability: The acetoxymethyl group may decompose at elevated temperatures, releasing acetic acid and forming 3-bromo-4-hydroxymethylbenzoic acid.

Applications and Biochemical Relevance

Pharmaceutical Intermediates

-

Prodrug Development: The acetoxymethyl group can mask polar functionalities, improving membrane permeability. Hydrolysis in vivo releases the active hydroxymethyl derivative .

-

Enzyme Inhibition: Bromobenzoic acids exhibit inhibitory activity against β-lactamases and other enzymes. The bromine atom may engage in halogen bonding with catalytic residues .

Material Science

-

Coordination Polymers: Bromine and carboxylic acid groups enable metal-organic framework (MOF) synthesis, with potential applications in gas storage or catalysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆):

-

δ 8.2 (s, 1H, Ar–H),

-

δ 7.8 (d, 1H, Ar–H),

-

δ 5.1 (s, 2H, CH₂OAc),

-

δ 2.1 (s, 3H, OAc).

-

-

IR (cm⁻¹): 1700 (C=O, acid), 1740 (C=O, ester), 650 (C–Br).

Chromatography

-

HPLC: C18 column, 60:40 acetonitrile/water, retention time ~8.2 min.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume